Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate
Description
Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate (CAS: 351156-65-5) is a thiophene derivative characterized by a 2-naphthyl substituent at the 4-position of the thiophene ring and a methyl ester group at the 3-position. The 2-naphthyl group confers unique electronic and steric properties, distinguishing it from analogs with simpler aryl or alkyl substituents.
Properties
IUPAC Name |
methyl 2-amino-4-naphthalen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYRKJXNKALMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the naphthyl group.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate serves as an essential building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecular architectures. Researchers often utilize this compound in the synthesis of novel thiophene-based derivatives that exhibit enhanced properties for targeted applications in materials science and medicinal chemistry.
Biological Research
Proteomics and Enzyme Inhibition Studies
This compound is increasingly employed in proteomics research, particularly in studies focused on enzyme inhibition and protein interactions. The presence of the amino group and carboxylate ester enables the compound to interact with various proteins, making it a valuable tool for investigating biochemical pathways and mechanisms of action .
Antimicrobial and Anticancer Activities
Thiophene derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer effects. This compound has shown promise in preliminary studies as a potential candidate for developing new therapeutic agents against resistant strains of bacteria and cancer cells .
Pharmaceutical Applications
Pharmaceutical Intermediate
The compound is explored as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting various diseases. Its unique structure allows for modifications that can enhance pharmacological properties such as bioavailability and selectivity .
Material Science
Development of New Materials
In material science, this compound is being investigated for its potential use in developing new polymers and conductive materials. Its thiophene backbone contributes to electronic properties that are advantageous in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects at the 4-Position
Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate (CAS: 350997-17-0)
- Structural Difference : The naphthyl group is attached at the 1-position instead of the 2-position.
- Electronic conjugation is slightly altered, as the 2-naphthyl group allows for extended π-π stacking interactions in solid-state structures .
Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS: 67171-55-5)
- Structural Difference : A phenyl group replaces the naphthyl substituent, and the ester is ethyl instead of methyl.
- Impact :
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS: 350988-34-0)
- Structural Difference : A methoxy group is para to the phenyl substituent.
- Impact :
- The electron-donating methoxy group enhances electron density on the thiophene ring, increasing reactivity in electrophilic substitutions. This contrasts with the electron-rich but sterically hindered 2-naphthyl derivative .
- Photophysical properties differ significantly, as the methoxyphenyl group exhibits stronger charge-transfer transitions .
Substituent Effects at the 3-Position (Ester Group)
Ethyl 2-amino-4-methylthiophene-3-carboxylate (CAS: 104680-25-3)
- Structural Difference : A methyl group replaces the 2-naphthyl substituent, and the ester is ethyl.
- Impact :
- The smaller methyl group reduces steric bulk, leading to tighter molecular packing via N–H···O and N–H···S hydrogen bonds (C24(12) and R32(6) motifs) .
- Lower molecular weight (185.24 g/mol vs. 309.39 g/mol for the naphthyl analog) improves solubility but diminishes aromatic interaction-driven bioactivity .
Halogenated Derivatives
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: 351156-91-7)
- Structural Difference : A chloro substituent is para to the phenyl group.
- Impact :
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS: 351156-91-7)
- Structural Difference : Two chlorine atoms are present at the 2- and 4-positions of the phenyl ring.
- Impact :
Alkyl-Substituted Analogs
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate (CAS: 315683-17-1)
- Structural Difference : An isopropyl group is para to the phenyl ring.
- Steric hindrance from the isopropyl group may limit π-π stacking, reducing solid-state stability .
Biological Activity
Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and comparative analysis with similar compounds.
Overview of the Compound
- Chemical Structure : this compound features a thiophene ring substituted with an amino group, a naphthyl group, and a carboxylate ester group.
- Molecular Formula : C₁₅H₁₃N₁O₂S
- Molecular Weight : 273.33 g/mol
The biological activity of this compound is attributed to its structural features that facilitate interactions with biological molecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, enhancing its interaction with enzymes and receptors.
- π-π Interactions : The naphthyl group can engage in π-π stacking interactions, which are crucial for binding to nucleic acids and proteins.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- In vitro Studies : The compound demonstrated inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the strain tested.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Proliferation Assays : In studies involving cancer cell lines (e.g., MDA-MB-435), the compound showed IC₅₀ values as low as 19 nM, indicating potent antiproliferative effects .
| Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| MDA-MB-435 | 19 | Microtubule depolymerization |
| NCI-H460 | 30 | Induction of apoptosis |
| A549 | 25 | Inhibition of cell cycle progression |
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique naphthyl substitution, which enhances its biological activity:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate | Different naphthyl position | Less potent anticancer effects |
| Methyl 2-aminothiophene-3-carboxylate | No naphthyl group | Weaker antimicrobial properties |
Case Studies
- Study on Anticancer Effects :
-
Antimicrobial Efficacy :
- A study conducted on various microbial strains revealed that the compound effectively inhibited growth at concentrations lower than many conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic Research Questions
What are the recommended synthetic routes for Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?
The Gewald reaction is a common method for synthesizing 2-aminothiophene derivatives. For analogous compounds, multi-step protocols involving condensation of ketones or aldehydes with cyanoacetate esters (e.g., ethyl cyanoacetate) and sulfur sources (e.g., elemental sulfur) under basic conditions (e.g., NaH in THF) have been reported . Optimization involves adjusting solvent polarity (e.g., dioxane vs. ethanol), reaction time, and stoichiometry of reagents. For example, in similar systems, hydrazine derivatives (e.g., NHNH·HCl) and triethylamine are used to introduce amino groups, with reflux conditions in ethanol proving effective .
How can the purity and structural integrity of this compound be validated post-synthesis?
Key analytical methods include:
- HPLC or GC-MS : To assess purity (>95% typical for research-grade compounds).
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., naphthyl group integration at δ 7.2–8.5 ppm).
- X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths and angles .
- Elemental analysis : Verify molecular formula (CHNOS expected).
What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Local exhaust ventilation to maintain airborne concentrations below OSHA/NIOSH limits.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents .
Advanced Research Questions
How do steric and electronic effects of the 2-naphthyl substituent influence reactivity in cross-coupling reactions?
The 2-naphthyl group introduces steric hindrance due to its planar aromatic structure, which may slow down nucleophilic substitution or Suzuki-Miyaura coupling. However, its electron-rich nature enhances electrophilic aromatic substitution (e.g., nitration). Computational studies (DFT) can predict regioselectivity, while experimental validation via kinetic monitoring (e.g., UV-Vis spectroscopy) quantifies reaction rates .
What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Dynamic Effects : Rotational barriers in the naphthyl group may cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can identify conformational exchange .
- Solvent Polarity : Polar solvents (DMSO-d) may stabilize specific tautomers. Compare spectra in CDCl vs. DMSO-d to assess solvent effects .
- Crystallographic Validation : Cross-reference NMR data with X-ray structures to confirm assignments .
How can computational modeling predict the compound’s biological activity or material properties?
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thiophene-binding pockets).
- QSAR Modeling : Correlate substituent parameters (e.g., Hammett σ values) with experimental bioactivity data from analogs .
- Electronic Properties : DFT calculations (e.g., HOMO-LUMO gaps) predict redox behavior relevant to organic electronics .
Methodological Recommendations
- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals .
- Troubleshooting Synthesis : If yields drop below 50%, verify sulfur source purity or switch to Lawesson’s reagent .
- Contradictory Bioactivity Data : Perform dose-response assays (IC) across multiple cell lines to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
